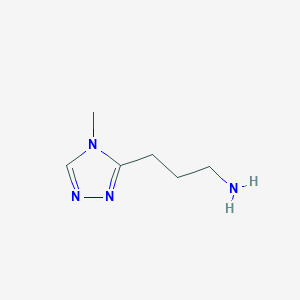
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin ist eine chemische Verbindung, die zur Klasse der Triazole gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten. Diese spezielle Verbindung ist durch das Vorhandensein eines 4-Methyl-1,2,4-Triazolrings gekennzeichnet, der an eine Propan-1-amin-Gruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin beinhaltet typischerweise die Reaktion von 4-Methyl-4H-1,2,4-Triazol mit einem geeigneten Propan-1-amin-Derivat. Eine gängige Methode beinhaltet die Verwendung von 4-Methyl-4H-1,2,4-Triazol-3-thiol, das mit Ethylbromacetat zu Ethyl [(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetat reagiert . Dieser Zwischenstoff kann dann unter geeigneten Bedingungen mit einem Propan-1-amin-Derivat weiter umgesetzt werden, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben beinhalten. Die Wahl von Reagenzien, Lösungsmitteln und Reaktionsbedingungen würde für Skalierbarkeit, Ausbeute und Kosteneffizienz optimiert werden. Sicherheitsmaßnahmen und Umweltaspekte sind auch in industriellen Umgebungen von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Der Triazolring kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Substituenten durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden so angepasst, dass die gewünschten Transformationen erzielt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Triazoloxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Triazolring einführen können.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es in biologischen Systemen die Proliferation von Krebszellen hemmen, indem es die Apoptose induziert . Der Triazolring der Verbindung kann mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the proliferation of cancer cells by inducing apoptosis . The compound’s triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-4H-1,2,4-Triazol-3-thiol: Diese Verbindung ist strukturell ähnlich, enthält jedoch eine Thiolgruppe anstelle einer Propan-1-amin-Gruppe.
3-Brom-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridin: Ein weiteres Triazolderivat mit einem Brom- und einem Pyridinring.
Einzigartigkeit
3-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amin ist aufgrund seiner spezifischen Kombination aus einem Triazolring und einer Propan-1-amin-Gruppe einzigartig. Dieses strukturelle Merkmal verleiht ihm besondere chemische und biologische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C6H12N4 |
|---|---|
Molekulargewicht |
140.19 g/mol |
IUPAC-Name |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |
InChI-Schlüssel |
HKIVZMPMDHNWNR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NN=C1CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


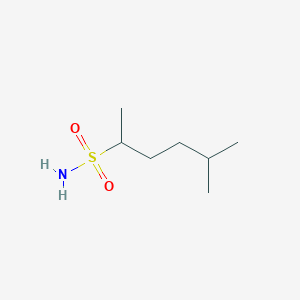
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
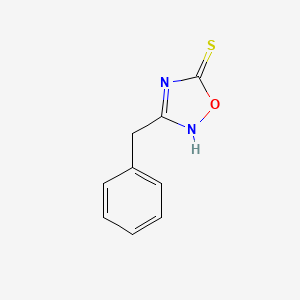



![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
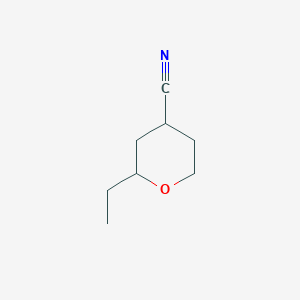

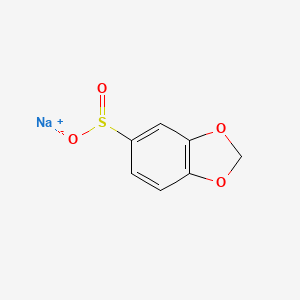


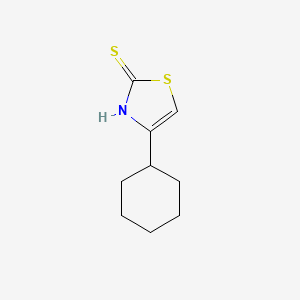
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
